2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride
Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H20N2O4·HCl. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride typically involves the protection of an amino acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride can undergo several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions, often using reagents like N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: DIC or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide in the presence of a base.
Major Products Formed
The major products formed from these reactions include deprotected amines and coupled peptides, which are essential intermediates in the synthesis of more complex molecules.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other organic compounds.
Biology: Employed in the preparation of peptide-based probes and inhibitors for biological studies.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride primarily involves the protection and deprotection of amines. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions, revealing the free amine .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected compound used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in dipeptide synthesis and other applications.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride is unique due to its dual functionality, combining a Boc-protected amine with a dimethylamino group. This makes it particularly useful in the synthesis of complex peptides and other organic molecules, offering versatility and efficiency in various chemical reactions.
Properties
IUPAC Name |
3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5;/h7H,6H2,1-5H3,(H,11,15)(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEMCUXEGFXXFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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